molecular formula C21H18N2O3S2 B12125272 2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12125272
M. Wt: 410.5 g/mol
InChI Key: TVIOWEPXLOCFHM-AQTBWJFISA-N
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Description

2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that features a thiazolidinone core, a benzylidene group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-(prop-2-en-1-yloxy)benzaldehyde in the presence of a base to form the benzylidene derivative.

    Formation of the Benzamide Moiety: Finally, the benzylidene-thiazolidinone intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom.

    Reduction: Reduction reactions can occur at the benzylidene double bond.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammation, microbial growth, and cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(prop-2-yn-1-yloxy)benzoate
  • 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene

Uniqueness

2-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is unique due to its combination of a thiazolidinone core, benzylidene group, and benzamide moiety, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H18N2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-methyl-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C21H18N2O3S2/c1-3-12-26-16-10-8-15(9-11-16)13-18-20(25)23(21(27)28-18)22-19(24)17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3,(H,22,24)/b18-13-

InChI Key

TVIOWEPXLOCFHM-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/SC2=S

Canonical SMILES

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=S

Origin of Product

United States

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